5-Bromo-4-chloro-2-methylbenzoic acid

Description

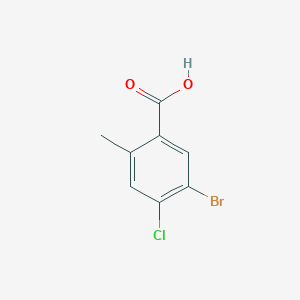

5-Bromo-4-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆BrClO₂. It features a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 2-position of the benzoic acid backbone. This compound is synthesized via bromination of 4-chlorosalicylic acid under controlled conditions, though the reaction often yields a mixture containing a minor debrominated byproduct (9:1 ratio of product to impurity) . Its structural uniqueness—combining electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group—makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules requiring regioselective modifications .

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFBIMPPQTYNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The methyl group at the 2-position in the target compound mildly donates electrons, reducing acidity compared to 5-bromo-2-chlorobenzoic acid, which lacks such groups .

- Steric Influence : The 2-methyl group in the target compound may hinder electrophilic substitution at the ortho position, directing reactions to the para or meta positions .

- Biological Activity : Fluorine substitution (as in 5-bromo-2-fluoro-4-methylbenzoic acid) enhances bioavailability and target binding affinity compared to chlorine .

Physicochemical Properties

Notes:

- The higher LogP of the target compound compared to 5-bromo-2-chlorobenzoic acid reflects increased lipophilicity due to the methyl group, enhancing membrane permeability in drug candidates .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-2-methylbenzoic acid, and how can reaction parameters be optimized?

- Methodological Answer : Halogenated benzoic acids are typically synthesized via electrophilic substitution or carboxylation of pre-functionalized aromatic intermediates. For example, bromination and chlorination can be achieved using FeBr₃ or AlCl₃ as Lewis acid catalysts under controlled temperatures (40–60°C) to minimize side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1.2 equivalents of halogenating agents) to improve yields. Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) at 4°C enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic proton signals in the δ 7.2–8.1 ppm range, with splitting patterns reflecting substituent positions. The methyl group (-CH₃) resonates near δ 2.3–2.5 ppm .

- ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm; aromatic carbons adjacent to electron-withdrawing groups (Br, Cl) appear downfield (δ 125–140 ppm) .

- IR : Strong O-H stretch (2500–3000 cm⁻¹ for carboxylic acid), C=O stretch (~1680 cm⁻¹), and C-Br/C-Cl vibrations (550–800 cm⁻¹) .

Q. How should halogenated benzoic acids be purified to achieve high purity for downstream applications?

- Methodological Answer :

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. Monitor fractions via UV absorbance at 254 nm .

- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to 0–4°C for crystal formation. Repeat twice to remove halogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization of this compound?

- Methodological Answer : The electron-withdrawing -COOH and halogen groups deactivate the ring, directing electrophiles to the para position of the methyl group. Computational modeling (DFT at B3LYP/6-31G* level) predicts partial charge distribution, guiding reagent choice. For example, nitration with HNO₃/H₂SO₄ at 0°C preferentially targets the position meta to Br/Cl . Validate predictions via LC-MS to detect positional isomers .

Q. What experimental strategies resolve contradictions in thermal stability data for halogenated benzoic acids?

- Methodological Answer : Conflicting DSC/TGA results often arise from moisture sensitivity or polymorphic forms. Conduct parallel experiments:

- Dry vs. Humid Conditions : Store samples at 0–6°C (anhydrous) and compare decomposition onset temperatures .

- Powder XRD : Identify crystalline vs. amorphous phases, which affect melting points. For example, anhydrous forms may melt at 180–185°C, while hydrates decompose at lower temperatures .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be tailored for this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with arylboronic acids (1.5 equivalents) in THF/H₂O (4:1) at 80°C. Monitor via GC-MS for biphenyl product formation .

- Protecting Groups : Convert -COOH to methyl ester (SOCl₂/MeOH) to prevent catalyst poisoning. Deprotect post-reaction with NaOH/EtOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.